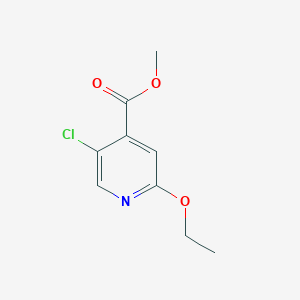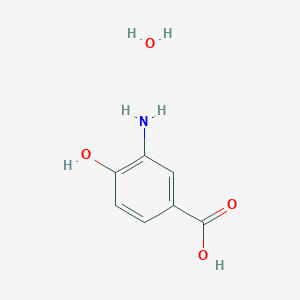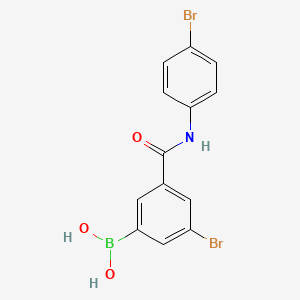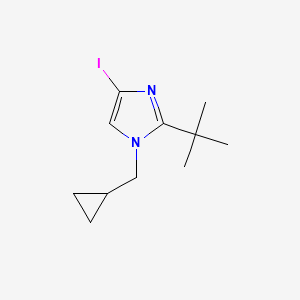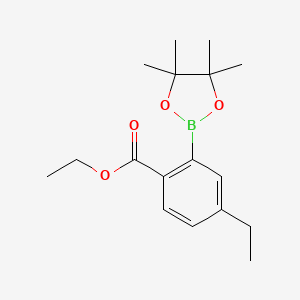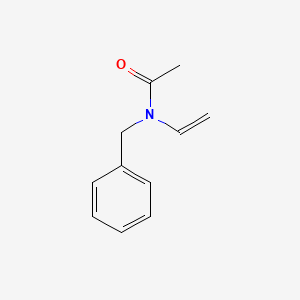
N-(Benzyl)-N-vinyl-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Benzyl)-N-vinyl-acetamide (NBVA) is a synthetic compound that was first synthesized in the early 1970s. It is a derivative of the naturally occurring acetamide and is used as a versatile building block in organic synthesis. NBVA has been used in a wide range of applications, including drug design, polymer synthesis, and nanomaterial fabrication. NBVA has also been studied for its potential therapeutic applications, as well as its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-(Benzyl)-N-vinyl-acetamide has been used in a variety of scientific research applications, including drug design, polymer synthesis, and nanomaterial fabrication. It has been used as a building block in the synthesis of a variety of drugs, including anti-inflammatory agents, anti-cancer agents, and anti-bacterial agents. Additionally, this compound has been used in the synthesis of polymers, such as polyurethanes, polycarbonates, and polyacrylates. Finally, this compound has been used in the fabrication of nanomaterials, such as nanotubes and nanowires.
Wirkmechanismus
The mechanism of action of N-(Benzyl)-N-vinyl-acetamide is not fully understood. However, it is believed that this compound acts as a pro-drug, which is a compound that is converted in the body to an active drug. It is believed that this compound is metabolized in the body to form an active metabolite, which then exerts its pharmacological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to possess anti-inflammatory and anti-cancer properties in animal models. Additionally, this compound has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
N-(Benzyl)-N-vinyl-acetamide has a number of advantages for use in laboratory experiments. It is a relatively stable compound, which makes it ideal for use in organic synthesis. Additionally, it is a relatively inexpensive compound, which makes it accessible for use in a wide range of experiments. However, this compound is also limited in its use in laboratory experiments. It is not soluble in water, which can limit its use in biological experiments. Additionally, it is not easily metabolized in the body, which can limit its use as a drug.
Zukünftige Richtungen
The potential future directions for N-(Benzyl)-N-vinyl-acetamide research are numerous. As previously mentioned, this compound has been used in the synthesis of a variety of drugs and polymers. Future research could focus on optimizing the synthesis of these compounds, as well as exploring new applications for this compound in drug design and polymer synthesis. Additionally, further research could be conducted on the mechanism of action of this compound and its biochemical and physiological effects. Finally, research could be conducted to explore the potential therapeutic applications of this compound, such as its potential use in the treatment of cancer and other diseases.
Synthesemethoden
N-(Benzyl)-N-vinyl-acetamide can be synthesized from the reaction of benzyl bromide and vinyl acetate in the presence of a base, such as potassium carbonate. This method results in the formation of a vinyl acetamide intermediate, which is then further reacted with a base to form the desired this compound product. The reaction is typically carried out in anhydrous conditions and under nitrogen atmosphere to prevent unwanted side reactions.
Eigenschaften
IUPAC Name |
N-benzyl-N-ethenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-3-12(10(2)13)9-11-7-5-4-6-8-11/h3-8H,1,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMKVEDEKOBYQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


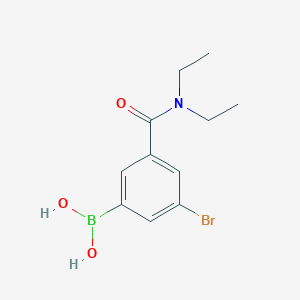
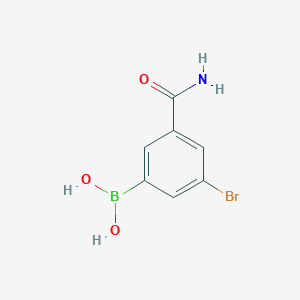



![6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6303936.png)

